molecular formula C7H13ClO2 B13416046 5-Chlorocaproic acid methyl ester

5-Chlorocaproic acid methyl ester

Cat. No.: B13416046
M. Wt: 164.63 g/mol
InChI Key: JFDGPJPDWIHCSL-UHFFFAOYSA-N
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Description

5-Chlorocaproic acid methyl ester (CAS 35783-67-6) is a chloroalkyl carboxylic acid ester of value in organic synthesis and pharmaceutical research . With a molecular formula of C7H13ClO2 and a molecular weight of 164.63 g/mol, this compound is also known as methyl 5-chlorohexanoate and serves as a versatile chemical building block . As an ester derivative of a chlorinated fatty acid, it belongs to a class of compounds used in various synthetic applications, including the development of potential pharmaceutical agents and other complex molecules . The compound is offered for custom synthesis, underscoring its utility in creating tailored research compounds . As with all compounds of this nature, this compound is intended for research purposes only and is not approved for human consumption. Researchers can rely on our product, which is accompanied by a Certificate of Analysis to ensure quality and purity for their investigative work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

methyl 5-chlorohexanoate

InChI

InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

JFDGPJPDWIHCSL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)Cl

Origin of Product

United States

Contextualizing Chlorinated Carboxylic Acid Esters in Synthetic Strategies

Chlorinated carboxylic acid esters are a class of compounds that serve as versatile building blocks in organic synthesis. The presence of a chlorine atom, an electron-withdrawing group, and an ester functionality within the same molecule imparts unique reactivity, making them valuable intermediates for the synthesis of a wide array of more complex molecules. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can undergo various transformations, including hydrolysis, transesterification, and reduction. libretexts.org

The position of the chlorine atom relative to the ester group significantly influences the compound's reactivity. For instance, α-chloro esters are precursors to α-amino acids and other α-substituted carbonyl compounds. In contrast, the chlorine atom in a position further down the alkyl chain, as in methyl 5-chlorocaproate, allows for the introduction of functional groups at a site more distant from the ester, enabling the synthesis of long-chain functionalized molecules.

The synthesis of chlorinated carboxylic acid esters can be achieved through various methods, including the direct chlorination of carboxylic acid esters. google.com However, controlling the regioselectivity of the chlorination can be challenging. More specific methods often involve the esterification of a pre-chlorinated carboxylic acid or the use of specialized chlorinating agents. organic-chemistry.orgorganic-chemistry.org

Significance of Functionalized Aliphatic Esters in Chemical Research

Functionalized aliphatic esters are crucial in chemical research due to their wide-ranging applications and synthetic versatility. nih.gov They are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals. The ester group itself is a key functional group in many biologically active molecules and natural products. openstax.org

The ability to introduce various functional groups onto the aliphatic chain of an ester provides chemists with a powerful tool for molecular design and engineering. These functional groups can modulate the physical, chemical, and biological properties of the final product. For example, the introduction of a halogen, such as chlorine, can enhance the reactivity of the molecule or serve as a handle for further chemical modifications.

Research in this area often focuses on developing novel synthetic methods for the preparation of functionalized aliphatic esters with high efficiency, selectivity, and functional group tolerance. nih.gov This includes the development of new catalytic systems and the exploration of unconventional reaction pathways.

Overview of Research Trajectories for Methyl 5 Chlorocaproate Analogs

Research on analogs of methyl 5-chlorocaproate has primarily focused on their use as intermediates in the synthesis of various target molecules. These analogs often feature different ester groups or variations in the length of the carbon chain. A significant area of investigation involves the substitution of the chlorine atom with other functional groups through nucleophilic substitution reactions.

For example, the reaction of methyl 5-chlorocaproate with amines can yield amino esters, which are precursors to lactams and polyamides. Similarly, reaction with cyanide followed by hydrolysis can lead to the formation of dicarboxylic acids. The ester group can also be selectively reduced to an alcohol, providing access to a different class of functionalized molecules.

Recent research has also explored the use of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the chlorinated position. These advanced synthetic methods have expanded the range of complex molecules that can be synthesized from methyl 5-chlorocaproate and its analogs.

Current Gaps and Future Perspectives in Methyl 5 Chlorocaproate Scholarship

Established Synthetic Routes to Methyl 5-Chlorocaproate

The preparation of methyl 5-chlorocaproate can be broadly categorized into two main stages: the formation of the methyl ester and the chlorination of the alkyl chain. These steps can be performed in different orders, leading to distinct synthetic strategies.

Esterification Reactions for Methyl Ester Formation

The creation of the methyl ester functional group is a crucial step in the synthesis of methyl 5-chlorocaproate. This can be achieved either by starting with the corresponding carboxylic acid or by converting the acid to a more reactive intermediate, such as an acid chloride, followed by reaction with methanol (B129727).

A common and direct method for the synthesis of methyl esters is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a carboxylic acid with an alcohol, in this case, 5-chlorocaproic acid with methanol, in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester. chemistrysteps.com

Various acid catalysts can be employed for this transformation, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids. wikipedia.org Another effective reagent system for this esterification is the use of thionyl chloride in methanol. orientjchem.org This method is convenient and can lead to good to excellent yields of the methyl ester under mild conditions. orientjchem.orgnih.gov

Esterification Method Precursor Reagents Key Features
Fischer-Speier Esterification5-Chlorocaproic AcidMethanol, Acid Catalyst (e.g., H₂SO₄, p-TsOH)Equilibrium reaction; often requires excess alcohol or water removal. wikipedia.orgchemistrysteps.com
Thionyl Chloride-Methanol5-Chlorocaproic AcidThionyl Chloride, MethanolConvenient and efficient method proceeding under mild conditions. orientjchem.org
Trimethylchlorosilane-Methanol5-Chlorocaproic AcidTrimethylchlorosilane, MethanolA facile method for esterification at room temperature. nih.gov

An alternative and often more rapid method for preparing methyl 5-chlorocaproate is through the methanolysis of 5-chlorocaproyl chloride. This two-step approach first involves the conversion of 5-chlorocaproic acid to its corresponding acid chloride, a more reactive derivative. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. chemicalbook.com

Once the 5-chlorocaproyl chloride is formed, it is then reacted with methanol. The high reactivity of the acid chloride allows this reaction to proceed readily, often at room temperature, to yield methyl 5-chlorocaproate. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. google.com This method is particularly useful when the direct esterification of the carboxylic acid is sluggish or gives low yields.

Reaction Step Starting Material Reagents Product
Acid Chloride Formation5-Chlorocaproic AcidThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)5-Chlorocaproyl Chloride chemicalbook.com
Methanolysis5-Chlorocaproyl ChlorideMethanol, Base (e.g., Pyridine)Methyl 5-Chlorocaproate google.com

Halogenation Strategies Leading to 5-Chloro Substitution

The introduction of the chlorine atom at the 5-position of the caproate chain is a key challenge in the synthesis of methyl 5-chlorocaproate. The strategy for this transformation depends on whether the ester is formed before or after the chlorination step.

Achieving regioselectivity in the chlorination of an aliphatic chain can be challenging. Free-radical chlorination of methyl caproate, for instance, typically initiated by UV light, is often unselective and can lead to a mixture of monochlorinated and polychlorinated products. wikipedia.orgsavemyexams.comchemguide.co.uk The reactivity of the C-H bonds in free-radical chlorination generally follows the order of tertiary > secondary > primary, which can provide some degree of control, but a mixture of isomers is still likely. libretexts.org

For a more controlled and regioselective chlorination at the 5-position (a delta-carbon), more specialized methods are required. The Barton reaction and the Hofmann-Löffler-Freytag reaction are powerful tools for the functionalization of unactivated C-H bonds. wikiwand.comwordpress.comwikipedia.orgnih.govwikipedia.orgambeed.comyoutube.comnumberanalytics.comslideshare.net

The Barton reaction involves the photolysis of a nitrite (B80452) ester, which generates an alkoxy radical. wikipedia.orgnumberanalytics.com This radical can then abstract a hydrogen atom from a sterically accessible position, typically a delta-carbon, through a six-membered transition state. The resulting carbon-centered radical can then be trapped by a chlorine source. wikipedia.org

The Hofmann-Löffler-Freytag reaction provides a method for the synthesis of cyclic amines from N-haloamines, but the underlying principle of intramolecular hydrogen abstraction can be adapted for chlorination. wordpress.comnih.govwikipedia.orgambeed.comyoutube.com The reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from the delta-position. The resulting carbon radical is then chlorinated. wordpress.comnih.gov While typically used for amine synthesis, the principles of this reaction highlight a strategy for achieving chlorination at the 5-position.

Reaction Key Intermediate Selectivity Notes
Free-Radical ChlorinationCarbon radicalLow regioselectivity, mixture of products. wikipedia.orglibretexts.orgReactivity order: tertiary > secondary > primary C-H. libretexts.org
Barton ReactionAlkoxy radicalHigh regioselectivity for δ-C-H bonds. wikipedia.orgnumberanalytics.comInvolves photolysis of a nitrite ester. wikipedia.org
Hofmann-Löffler-Freytag ReactionNitrogen-centered radicalHigh regioselectivity for δ-C-H bonds. wordpress.comnih.govPrimarily used for pyrrolidine (B122466) synthesis but demonstrates δ-functionalization. wordpress.comnih.gov

Another potential route to methyl 5-chlorocaproate is through a halogen exchange reaction. This would involve starting with a methyl caproate derivative that has a different halogen, such as bromine or iodine, at the 5-position. A subsequent reaction with a chloride source could then displace the existing halogen to install the desired chlorine atom.

The Finkelstein reaction is a well-known example of a halogen exchange reaction, though it is typically used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of the differential solubility of the sodium halide salts in acetone. While the direct conversion of a bromo or iodo derivative to a chloro derivative using a similar principle is less common due to the lower nucleophilicity of the chloride ion compared to bromide and iodide, under certain conditions, this transformation may be feasible. The success of such a reaction would depend on factors like the choice of solvent and the concentration of the chloride salt to drive the equilibrium towards the desired product.

Synthesis from Cyclic Precursors or Lactones

The utilization of cyclic precursors, particularly lactones, presents a common and effective strategy for the synthesis of acyclic esters. For methyl 5-chlorocaproate, ε-caprolactone serves as a readily available and convenient starting material.

The fundamental approach for synthesizing methyl 5-chlorocaproate from ε-caprolactone involves a two-step process: the ring-opening of the lactone to form a hydroxy acid or its derivative, followed by chlorination of the hydroxyl group and esterification of the carboxylic acid.

A plausible pathway involves the acid-catalyzed ring-opening of ε-caprolactone in the presence of methanol. This reaction, typically facilitated by a strong acid catalyst such as sulfuric acid or hydrochloric acid, yields methyl 6-hydroxycaproate. The subsequent conversion of the terminal hydroxyl group to a chloride can be achieved using various chlorinating agents. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus pentachloride (PCl₅) can effectively replace the hydroxyl group with a chlorine atom, yielding the desired methyl 5-chlorocaproate.

Alternatively, the ring-opening can be performed under basic conditions using a methanolic solution of a base like sodium methoxide (B1231860). This would yield the sodium salt of 6-hydroxycaproic acid methyl ester. Subsequent acidification and chlorination would then lead to the final product.

A more direct, one-pot approach could involve the reaction of ε-caprolactone with a reagent that can simultaneously effect both chlorination and esterification. For example, the use of a mixture of thionyl chloride and methanol could potentially achieve the desired transformation in a single step, although careful control of reaction conditions would be crucial to avoid side reactions.

The following table summarizes the key reagents and their roles in the synthesis of methyl 5-chlorocaproate from ε-caprolactone.

Reagent Function Plausible Intermediate
ε-CaprolactoneStarting Material-
Methanol (CH₃OH)Nucleophile for ring-opening and esterificationMethyl 6-hydroxycaproate
Acid Catalyst (e.g., H₂SO₄, HCl)Promotes ring-opening and esterification-
Thionyl Chloride (SOCl₂)Chlorinating agentMethyl 5-chlorocaproate
Phosphorus Pentachloride (PCl₅)Chlorinating agentMethyl 5-chlorocaproate

Novel Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of esters and their derivatives. These novel approaches often employ catalytic systems to achieve transformations under milder conditions and with higher atom economy.

Transition Metal-Catalyzed Esterification and Chlorination

Transition metal catalysis offers powerful tools for the formation of C-O and C-Cl bonds. While specific examples for the direct synthesis of methyl 5-chlorocaproate are not extensively documented, related transformations suggest the feasibility of such approaches. For instance, palladium-catalyzed reactions are known to facilitate the coupling of alcohols and carboxylic acids. A hypothetical pathway could involve a palladium catalyst to promote the ring-opening of ε-caprolactone with a chloride source and subsequent esterification.

Furthermore, iron catalysts, such as iron(III) chloride (FeCl₃), have been employed in the ring-opening polymerization of ε-caprolactone. frontiersin.orgnih.gov This suggests that iron catalysis could potentially be adapted for the controlled ring-opening and functionalization to yield the monomeric chloroester. The Lewis acidic nature of FeCl₃ could activate the lactone towards nucleophilic attack by methanol, while also potentially facilitating the chlorination step.

The development of a catalytic system that can perform a one-pot chloroesterification of a lactone remains an active area of research.

Organocatalytic Methods for Chloroester Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. For the synthesis of methyl 5-chlorocaproate, organocatalysts could be employed to activate ε-caprolactone towards ring-opening. For example, N-heterocyclic carbenes (NHCs) are known to catalyze the esterification of various substrates. nih.gov An NHC could potentially activate ε-caprolactone, allowing for its ring-opening by methanol. The subsequent chlorination of the resulting hydroxy ester could then be carried out in a separate step.

Another organocatalytic approach could involve the use of a bifunctional catalyst that possesses both a Lewis basic site to activate the lactone and a Brønsted acidic site to promote esterification. The design of an organocatalyst that could also facilitate the chlorination step in a tandem or one-pot process would be a significant advancement.

Sonochemical and Microwave-Assisted Synthesis

The application of non-conventional energy sources like ultrasound (sonochemistry) and microwaves can often lead to enhanced reaction rates, higher yields, and shorter reaction times.

Microwave-assisted organic synthesis has been successfully applied to the ring-opening polymerization of ε-caprolactone, indicating that microwave irradiation can effectively promote the cleavage of the lactone ring. frontiersin.orgnih.govrsc.orgresearchgate.netresearchgate.net This suggests that the synthesis of methyl 5-chlorocaproate from ε-caprolactone could be accelerated under microwave conditions. A mixture of the lactone, methanol, and a suitable catalyst/chlorinating agent could be subjected to microwave irradiation to potentially achieve a rapid and efficient synthesis.

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. The high local temperatures and pressures generated during cavitation can enhance mass transfer and accelerate reaction rates. While specific literature on the sonochemical synthesis of methyl 5-chlorocaproate is scarce, the general principles of sonochemistry suggest its potential applicability in promoting the ring-opening and functionalization of ε-caprolactone.

Technique Potential Advantages Key Parameters
Microwave-Assisted SynthesisFaster reaction rates, Higher yields, Shorter reaction timesMicrowave power, Temperature, Reaction time
Sonochemical SynthesisEnhanced mass transfer, Increased reaction ratesUltrasound frequency, Power intensity, Temperature

Green Chemistry Approaches in Methyl Ester Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of methyl 5-chlorocaproate synthesis, green approaches could involve the use of renewable feedstocks, non-toxic reagents, and energy-efficient processes.

One promising green approach is the use of biocatalysts, such as enzymes. Lipases are known to catalyze esterification and transesterification reactions with high selectivity under mild conditions. nih.gov A potential biocatalytic route could involve the lipase-catalyzed ring-opening of ε-caprolactone with methanol to form methyl 6-hydroxycaproate. A subsequent, potentially enzyme-catalyzed, chlorination step would complete the synthesis. The use of enzymes would offer the advantages of high specificity, mild reaction conditions, and reduced environmental impact.

Continuous flow chemistry is another green technology that can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scale-up. umontreal.carsc.org The synthesis of methyl 5-chlorocaproate could be adapted to a continuous flow system where ε-caprolactone, methanol, and a catalyst/chlorinating agent are continuously fed into a reactor, and the product is collected at the outlet. This would allow for precise control over reaction parameters and could lead to a more efficient and sustainable manufacturing process.

Utilization of Environmentally Benign Reagents

The development of synthetic routes that employ non-toxic, renewable, and readily available starting materials is a cornerstone of modern chemical manufacturing. In the context of methyl 5-chlorocaproate synthesis, a particularly promising and environmentally conscious approach involves the ring-opening of ε-caprolactone. This method circumvents the use of more hazardous reagents traditionally employed in chlorination and esterification reactions.

One innovative method involves the use of a resin modified by an acidic ionic liquid as a catalyst. This approach, detailed in a patent for the preparation of the related compound methyl chloroacetate (B1199739), offers a low reaction temperature, a simplified process flow, and eliminates the need for an aqueous workup. google.com The conversion rate for this process is reported to be above 99.5% with 100% selectivity, highlighting its efficiency. google.com

Another green approach utilizes iron(III) chloride (FeCl₃) as a catalyst for the ring-opening of ε-caprolactone. researchgate.net FeCl₃ is an inexpensive and relatively non-toxic metal halide, making it a more environmentally friendly alternative to many traditional catalysts. Research into the ring-opening polymerization of ε-caprolactone using FeCl₃ has demonstrated high conversion rates under mild conditions, suggesting its potential for the controlled synthesis of the monomeric chlorocaproate ester as well. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the economic and environmental viability of methyl 5-chlorocaproate synthesis, careful optimization of reaction parameters is crucial. This section explores the influence of solvent systems, temperature, pressure, and catalyst characteristics on the efficiency and selectivity of the reaction.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact reaction rates, equilibria, and the ease of product separation. In the synthesis of esters, a variety of solvent systems, including nonpolar, polar aprotic, and polar protic solvents, are often evaluated.

A noteworthy development in green chemistry is the move towards solvent-free reactions. A patented process for producing methyl chloroacetate highlights the use of a fixed-bed reactor with a modified acidic resin catalyst that operates without the need for a solvent or a water-carrying agent. google.com This dramatically reduces waste and energy consumption associated with solvent recovery.

Temperature and Pressure Effects on Product Distribution

Temperature is a critical parameter that governs reaction kinetics and can influence product distribution by favoring either the desired product or side reactions. In the synthesis of a related compound, methyl chloroacetate, via a fixed-bed reactor, the reaction temperature is controlled between 80-120°C. google.com

Studies on the ring-opening polymerization of ε-caprolactone, a potential route to methyl 5-chlorocaproate, have shown that temperature significantly affects conversion rates. For example, using an iron(III) chloride catalyst, an increase in temperature from 50°C to 75°C resulted in a substantial increase in monomer conversion. worktribe.com However, further increases in temperature can sometimes lead to a decrease in yield or an increase in undesirable byproducts. jmpas.comworktribe.com For instance, in one study, increasing the reaction temperature from 190°C to 230°C led to a decrease in the yield of polycaprolactone. jmpas.com

While specific data on the effect of pressure on the synthesis of methyl 5-chlorocaproate is limited in the available literature, pressure can be a valuable tool in certain reaction systems. For instance, operating under reduced pressure can facilitate the removal of volatile byproducts, such as water in an esterification reaction, thereby shifting the equilibrium towards the product side. Conversely, elevated pressure can be used to increase the concentration of gaseous reactants or to control the phase of the reaction mixture.

Catalyst Loading and Ligand Design for Enhanced Selectivity

The catalyst plays a pivotal role in determining the rate and selectivity of a chemical transformation. Both the type of catalyst and its concentration, or loading, are key optimization parameters.

In the context of a fixed-bed reactor system for methyl chloroacetate synthesis, the catalyst loading is defined by the volume of the reactor it occupies, with a typical loading being two-thirds of the reactor volume. google.com For the ring-opening polymerization of ε-caprolactone catalyzed by iron(III) chloride, the monomer to catalyst molar ratio is a critical factor, with ratios such as 800:1 being investigated. researchgate.networktribe.com The optimal catalyst loading balances reaction rate with cost and potential for catalyst-induced side reactions.

While the concept of intricate ligand design is more commonly applied to complex asymmetric catalysis, the principles of catalyst modification to enhance selectivity are still relevant. In the case of solid-supported catalysts, such as the modified acidic resin mentioned earlier, the nature of the acidic functional groups and the porosity of the resin support are designed to maximize catalytic activity and stability. The goal is to create a catalytic environment that favors the desired reaction pathway over potential side reactions, leading to higher product selectivity. For a relatively simple molecule like methyl 5-chlorocaproate, the focus of catalyst design is often on achieving high activity, stability, and ease of separation rather than complex stereochemical control.

Nucleophilic Substitution Reactions Involving the Chloro-Functionality

The presence of a chlorine atom at the 5-position of the caproate chain in methyl 5-chlorocaproate renders the terminal carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of various synthetic transformations, leading to a diverse array of derivatives. Both intramolecular and intermolecular pathways are viable, with the specific outcome being highly dependent on the reaction conditions and the nature of the nucleophile employed.

The intramolecular cyclization of haloalkanes is a well-established method for the synthesis of cyclic compounds. In the case of methyl 5-chlorocaproate, the potential for the formation of a cyclopropane (B1198618) ring system through an intramolecular nucleophilic substitution presents a unique synthetic challenge. This transformation would necessitate the attack of a carbanion, generated at a position alpha to the ester group, onto the carbon bearing the chlorine atom.

The stereochemical outcome of the intramolecular cyclization of a precursor like methyl 5-chlorocaproate to a cyclopropane derivative is intrinsically linked to the mechanism of the ring closure. Generally, such reactions proceed through an SN2-type pathway, which involves the backside attack of the nucleophile on the carbon-halogen bond. This results in an inversion of configuration at the carbon center undergoing substitution.

However, the formation of a cyclopropane ring from a 5-chloro-substituted ester is not a commonly reported or straightforward transformation. The significant ring strain of a three-membered ring and the entropic unfavorability of forming a small ring from a relatively long chain make this a challenging cyclization. Should this cyclization occur, the stereochemistry of the resulting cyclopropane-1-carboxylate would be determined by the geometry of the enolate intermediate and the transition state of the ring-closing step. The relative stereochemistry of the substituents on the cyclopropane ring would be influenced by the stereocenters present in the starting material and the reaction conditions that control the formation of the specific enolate isomer.

The key to inducing the intramolecular cyclization of methyl 5-chlorocaproate to a cyclopropane derivative lies in the use of a strong base. The base serves to deprotonate the carbon atom alpha to the ester carbonyl group, generating a carbanion in the form of an enolate. This enolate then acts as the intramolecular nucleophile.

The mechanism proceeds as follows:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), abstracts a proton from the α-carbon (C-2) of the methyl 5-chlorocaproate. This step is reversible, and the position of the equilibrium depends on the strength of the base and the acidity of the α-proton.

Intramolecular Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon atom bearing the chlorine atom (C-5) in an intramolecular SN2 reaction.

Ring Closure and Chloride Elimination: This concerted attack leads to the formation of a new carbon-carbon bond and the expulsion of the chloride ion as the leaving group, resulting in the formation of a methyl cyclopropane-1-carboxylate derivative.

The success of this reaction is highly dependent on factors such as the choice of base, solvent, and temperature. The concentration of the substrate is also critical to favor the intramolecular pathway over competing intermolecular reactions.

Factor Influence on Base-Mediated Ring Closure
Base Strength A strong base is required to generate a sufficient concentration of the enolate intermediate.
Steric Hindrance of Base A sterically hindered base is often preferred to minimize side reactions, such as nucleophilic attack at the ester carbonyl.
Solvent Aprotic, non-polar solvents are typically used to solvate the base and the intermediate ions without interfering with the reaction.
Temperature Lower temperatures are generally favored to control the reactivity of the enolate and improve the selectivity of the reaction.
Concentration High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

Intermolecular nucleophilic substitution reactions of methyl 5-chlorocaproate provide a versatile route to a wide range of functionalized derivatives. These reactions involve the attack of an external nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

The reaction of methyl 5-chlorocaproate with various nitrogen-based nucleophiles is a common strategy for the synthesis of amino acid and lactam precursors. Amines, acting as nucleophiles, can displace the chloride to form a new carbon-nitrogen bond.

For example, reaction with ammonia (B1221849) or primary amines can yield the corresponding 5-amino- or 5-(alkylamino)caproic acid methyl esters. These products can then be further manipulated, for instance, by hydrolysis of the ester followed by intramolecular amide formation to produce substituted piperidones. The reaction conditions, such as the choice of solvent, temperature, and the use of a base to neutralize the hydrogen chloride formed, are crucial for achieving high yields and minimizing side reactions like overalkylation.

Nitrogen Nucleophile Product of Reaction with Methyl 5-Chlorocaproate
Ammonia (NH₃)Methyl 5-aminocaproate
Primary Amine (R-NH₂)Methyl 5-(alkylamino)caproate
Secondary Amine (R₂NH)Methyl 5-(dialkylamino)caproate
Azide (N₃⁻)Methyl 5-azidocaproate

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can also readily displace the chloride in methyl 5-chlorocaproate. These reactions lead to the formation of ethers and new ester functionalities, respectively.

The Williamson ether synthesis, for instance, can be applied by reacting methyl 5-chlorocaproate with a sodium alkoxide (NaOR) to produce a 5-alkoxycaproic acid methyl ester. The choice of the alkoxide determines the nature of the ether group introduced. Similarly, reaction with a carboxylate salt (R'COO⁻Na⁺) results in the formation of an anhydride-like structure where the caproate chain is extended by another ester linkage. These transformations are valuable for modifying the properties and reactivity of the original molecule.

Oxygen Nucleophile Product of Reaction with Methyl 5-Chlorocaproate
Hydroxide (B78521) (OH⁻)Methyl 5-hydroxycaproate
Alkoxide (RO⁻)Methyl 5-alkoxycaproate
Carboxylate (R'COO⁻)6-oxo-6-methoxyhexyl alkanoate

Intermolecular Substitution with Heteroatom Nucleophiles

Reactions Involving the Ester Moiety

The ester functional group in methyl 5-chlorocaproate is susceptible to a variety of nucleophilic substitution reactions. These transformations are fundamental in organic chemistry and allow for the conversion of the ester into other functional groups such as different esters, carboxylic acids, and alcohols.

Transesterification Processes and Alcoholysis Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This results in a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group to form a new ester. The choice of alkoxide determines the resulting ester. For example, the reaction of methyl 5-chlorocaproate with sodium ethoxide would yield ethyl 5-chlorocaproate.

In an acidic environment, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, a molecule of methanol is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.com This process is an equilibrium, and to drive the reaction to completion, the reactant alcohol is often used in large excess. masterorganicchemistry.com

Reaction Type Catalyst General Mechanism Illustrative Reactants Illustrative Products
Base-Catalyzed TransesterificationRO⁻Nucleophilic Acyl SubstitutionMethyl 5-chlorocaproate, Ethanol, NaOEtEthyl 5-chlorocaproate, Methanol
Acid-Catalyzed TransesterificationH⁺Protonation, Nucleophilic Attack, Proton Transfer, Elimination, DeprotonationMethyl 5-chlorocaproate, Propanol, H₂SO₄Propyl 5-chlorocaproate, Methanol

Hydrolysis and Saponification Kinetics

Hydrolysis of an ester is the cleavage of the ester bond by reaction with water. This can be carried out under acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orglibretexts.org The ester is heated with water in the presence of a strong acid catalyst.

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. masterorganicchemistry.comyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates an alkoxide ion. The resulting carboxylic acid is then deprotonated by the alkoxide to form a carboxylate salt and an alcohol. An acidic workup is required to protonate the carboxylate and obtain the carboxylic acid. masterorganicchemistry.comyoutube.com

Hydrolysis Type Conditions Products Key Features
Acidic HydrolysisExcess water, Strong acid catalyst (e.g., H₂SO₄), Heat5-Chlorocaproic acid, MethanolReversible equilibrium process. libretexts.orglibretexts.org
Basic Hydrolysis (Saponification)Aqueous base (e.g., NaOH, KOH), HeatSodium 5-chlorocaproate, MethanolIrreversible reaction, goes to completion. masterorganicchemistry.comyoutube.com

Reduction of the Ester Group to Alcohol Functionality

The ester group of methyl 5-chlorocaproate can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. fiveable.me The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to yield the primary alcohol upon acidic workup.

The reduction of methyl 5-chlorocaproate with a reagent like LiAlH₄ would be expected to yield 5-chloro-1-hexanol. google.com Care must be taken as the chloro-substituent could potentially react with the reducing agent, although the ester is generally more reactive towards LiAlH₄.

Carbon-Carbon Bond Forming Reactions

Beyond the reactivity of the ester, the chloro-substituent in methyl 5-chlorocaproate provides a handle for the formation of new carbon-carbon bonds. This allows for the elaboration of the carbon skeleton, opening up pathways to more complex molecules.

Cross-Coupling Reactions at the Chloro-Position

The chlorine atom in methyl 5-chlorocaproate can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds.

Kumada Coupling: This reaction involves the coupling of an organomagnesium compound (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org In principle, methyl 5-chlorocaproate could be coupled with various Grignard reagents (e.g., alkyl, vinyl, or aryl magnesium halides) in the presence of a suitable catalyst to form a new C-C bond at the 5-position. organic-chemistry.orgwikipedia.orgrsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com While typically used for sp²-hybridized halides, recent developments have shown that nickel-catalyzed Sonogashira couplings can be effective for non-activated alkyl chlorides. lookchem.comkyoto-u.ac.jp This suggests that methyl 5-chlorocaproate could potentially be coupled with terminal alkynes under appropriate nickel-catalyzed conditions. lookchem.comkyoto-u.ac.jp

Coupling Reaction Catalyst System Coupling Partner Potential Product
Kumada CouplingNickel or Palladium catalystGrignard Reagent (R-MgX)Methyl 5-R-caproate
Sonogashira CouplingNickel catalyst, Copper co-catalystTerminal Alkyne (R-C≡CH)Methyl 5-(alkynyl)caproate

Enolate Chemistry and Alkylation at the α-Carbon

The α-carbon of methyl 5-chlorocaproate (the carbon adjacent to the ester carbonyl group) possesses acidic protons. These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.orgfiveable.mepressbooks.pubyoutube.com This enolate can then react with various electrophiles in an Sₙ2 reaction, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. libretexts.orgfiveable.mepressbooks.pubyoutube.com

The alkylation of the enolate of methyl 5-chlorocaproate with an alkyl halide (e.g., methyl iodide) would result in the formation of a methyl 2-alkyl-5-chlorocaproate derivative. This reaction is a powerful method for introducing substituents at the α-position of esters. fiveable.me

Step Reagents Intermediate/Product Mechanism
Enolate FormationLithium diisopropylamide (LDA)Lithium enolate of methyl 5-chlorocaproateDeprotonation at the α-carbon
AlkylationAlkyl halide (R-X)Methyl 2-alkyl-5-chlorocaproateSₙ2 attack of the enolate on the alkyl halide

Synthesis of Advanced Intermediates in Organic Synthesis

As a bifunctional C6 building block, methyl 5-chlorocaproate serves as a starting point for synthesizing a variety of more complex intermediates, which are valuable in the preparation of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.netmdpi.com The ester handle and the secondary alkyl chloride can be reacted independently to introduce diverse functionalities.

5-Chlorocaproic acid methyl ester is an ideal precursor for the synthesis of δ-valerolactone. The synthesis proceeds via a two-step sequence. First, the methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification produces 5-chlorocaproic acid. Upon treatment with a non-nucleophilic base, the molecule undergoes an intramolecular SN2 reaction. The carboxylate oxygen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the stable six-membered ring of δ-valerolactone. This intramolecular cyclization is a common and efficient method for constructing cyclic esters (lactones). mdpi.com

StepReactionKey ReagentsProduct
1HydrolysisNaOH (aq), then HCl (aq)5-Chlorocaproic acid
2Intramolecular CyclizationNaH, K₂CO₃, or other non-nucleophilic baseδ-Valerolactone

Table 1: Synthetic pathway from Methyl 5-Chlorocaproate to δ-Valerolactone.

In the field of total synthesis, the assembly of complex natural products often relies on the use of bifunctional building blocks that allow for the controlled, stepwise construction of a carbon skeleton. nih.govresearchgate.net this compound represents a C6 "chiron" or building block containing two distinct reactive sites. researchgate.net This allows for its incorporation into larger molecules through various synthetic strategies. For instance, the ester can be reduced to a primary alcohol, which can then be protected, while the chloro- group is displaced by a nucleophile. Alternatively, the chloro- group can be used in a coupling reaction, followed by modification of the ester. This versatility enables the construction of linear chains or the formation of macrocycles, which are common motifs in natural products.

Functional GroupPotential TransformationSubsequent Reaction ExampleResulting Structure
Methyl Ester Reduction to AlcoholProtection (e.g., as silyl (B83357) ether)Protected 5-chloro-1-hexanol
Methyl Ester Reaction with Grignard ReagentGrignard addition (e.g., MeMgBr)6-Chloro-2-heptan-2-ol
Chlorine Atom Nucleophilic SubstitutionReaction with Sodium Azide (NaN₃)Methyl 5-azidocaproate
Chlorine Atom Grignard FormationReaction with Magnesium (Mg)Organometallic reagent for C-C coupling

Table 2: Illustrative synthetic utility of Methyl 5-Chlorocaproate as a bifunctional building block.

While the most common syntheses of α-Amino-ε-Caprolactam (a cyclic derivative of lysine) start from L-lysine itself, a synthetic route from this compound can be proposed. nih.gov This pathway would require several key transformations to introduce the two necessary amino groups and perform the final cyclization.

A plausible, albeit challenging, route would involve:

α-Amination: Introduction of an amino group at the C-2 position, adjacent to the ester. This can be achieved through various methods, such as initial α-bromination followed by substitution with an amine source, or more advanced catalytic methods for direct C-H amination. nih.govorganic-chemistry.orgnih.gov

Substitution of the C-5 Chlorine: The chlorine atom at the C-5 position would then be displaced by a second amino group or a precursor like an azide, which can later be reduced. This step would form a 2,5-diaminohexanoic acid derivative. nih.govnih.gov

Lactamization: Finally, intramolecular condensation between the C-5 amino group and the C-1 ester would yield the desired ε-caprolactam ring system.

This multi-step process highlights the potential to build complex, diamino-acid-based structures from relatively simple chlorinated esters.

StepProposed ReactionPurposeRelevant Analogy
1α-Amination of the esterIntroduce the first amino group at C-2Direct α-amination of ketones and esters. organic-chemistry.orgnih.gov
2Nucleophilic Azide SubstitutionIntroduce a masked amino group at C-5Standard SN2 reaction on alkyl halides.
3Azide ReductionUnmask the amino group at C-5Catalytic hydrogenation (e.g., H₂, Pd/C).
4Intramolecular Amide FormationCyclize to form the lactam ringAmine-ester condensation.

Table 3: Proposed synthetic pathway to an α-Amino-ε-Caprolactam derivative.

Applications in Polymer Science Research

The dual functionality of this compound makes it a molecule of interest in polymer chemistry, where it can be used either to initiate polymerization or to be incorporated as a monomer that imparts specific functionality to the polymer chain.

The chlorine atom in this compound can serve as a reactive handle in specialty polymers. A common strategy involves first converting the ester into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This new monomer can then be co-polymerized with other monomers to create a polymer backbone with pendant chloro-alkyl groups.

These pendant groups are valuable sites for post-polymerization modification, a powerful technique for creating libraries of functional materials from a common polymeric scaffold. nih.govwiley-vch.de The accessible alkyl chloride allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions, to attach specific functional molecules, including fluorescent dyes, bioactive compounds, or cross-linking agents. This approach provides a versatile platform for tailoring the physical and chemical properties of polymers for specific applications. mdpi.comzendy.io

The secondary alkyl chloride structure of this compound makes it a suitable candidate to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orgnih.gov In ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates the initiator molecule, allowing for the controlled, sequential addition of monomer units. cmu.edutcichemicals.com This process enables the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and well-defined architectures. mdpi.com

Using methyl 5-chlorocaproate as an initiator, the polymerization would be initiated from the carbon atom bearing the chlorine. The resulting polymer chains would each contain a methyl caproate moiety at one end, providing a functional head-group that could be used for further reactions.

ComponentExampleRole in ATRP
Initiator Methyl 5-chlorocaproate Provides the alkyl halide starting point for chain growth.
Monomer Styrene, Methyl Methacrylate (MMA)The building blocks of the polymer chain.
Catalyst Copper(I) Bromide (CuBr)Activator: abstracts the chlorine atom to form a radical.
Ligand PMDETA, bipyridineSolubilizes the copper catalyst and tunes its reactivity.
Solvent Toluene, AnisoleProvides a suitable reaction medium.

Table 4: Representative components for an ATRP system initiated by Methyl 5-Chlorocaproate.

Design and Synthesis of Mechanistic Probes

The structural features of this compound make it a valuable scaffold for the design and synthesis of mechanistic probes. These specialized molecules are engineered to investigate and clarify the intricate steps of chemical reactions. By modifying its structure, chemists can create tools to trace reaction pathways and understand complex processes like proton transfer.

Development of Labeled Analogs for Reaction Tracing

Isotopically labeled analogs of this compound are crucial for reaction tracing studies. The incorporation of isotopes such as Carbon-11 (¹¹C), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) allows researchers to follow the molecule's transformation throughout a chemical or biological process.

One established technique for creating such labeled compounds is through methylation using a radiolabeled reagent. google.com For instance, a precursor acid can be reacted with [¹¹C]-methyliodide. This method involves trapping the radiolabeling reagent in a high-performance liquid chromatography (HPLC) loop that is coated with the precursor compound. The reaction proceeds within the loop, after which the entire mixture is injected directly onto an HPLC column for purification, allowing for the isolation of the ¹¹C-labeled methyl ester. google.com This approach is noted for its simplicity, high yields, and suitability for automation. google.com

Mechanistic studies have successfully employed isotopic labeling to unravel reaction pathways. For example, in studies of lignin (B12514952) transformation, ¹⁸O-labeled intermediates were used to confirm that oxygen atoms in the final ester products originated from the substrate or an oxygen atmosphere rather than from other potential intermediates. nih.gov This demonstrates the power of labeled analogs in distinguishing between proposed mechanistic pathways.

Key Methods for Synthesizing Labeled Methyl Esters

Labeling Isotope Precursor Labeling Reagent Method Application
¹¹C Carboxylic Acid [¹¹C]-methyliodide HPLC Loop Method google.com Positron Emission Tomography (PET) Tracer Synthesis
¹⁸O Carboxylic Acid H₂¹⁸O / ¹⁸O₂ Isotopic Exchange Mechanistic Pathway Elucidation nih.gov

| ¹³C | Carboxylic Acid | ¹³CH₃I | Standard Esterification | NMR-based Mechanistic Studies |

Investigating Substituted Methyl Esters for Proton Transfer Processes

Substituted methyl esters are instrumental in studying proton transfer reactions, particularly excited-state intramolecular proton transfer (ESIPT). The nature and position of substituents on the ester molecule can significantly influence the dynamics of this fundamental process.

Research on methyl 5-R-salicylates, where 'R' represents various substituents including chlorine (Cl), has provided detailed insights. rsc.org The ESIPT reaction in these molecules is highly sensitive to the electronic properties of the substituent. The presence of a chloro group, as in methyl 5-chlorosalicylate (5ClMS), affects the mobility of intramolecular π electrons. rsc.org This, in turn, influences the strength of the hydrogen bond critical for the proton transfer. rsc.org

Studies have demonstrated a clear trend in how different substituents impact the ESIPT reaction. A verified mechanism shows that the hydrogen bonding interaction is gradually weakened as the substituent changes, making the proton transfer progressively more difficult. The observed order of difficulty for the ESIPT reaction is: MS → 5MeMS → 5FMS → 5ClMS → 5BrMS → 5MeOMS → 5AmMS. rsc.org This positions the chloro-substituted analog as having a moderately inhibiting effect on the proton transfer process compared to other functional groups. rsc.org

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding the reactivity and selectivity of molecules like this compound without the need for laboratory experiments. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into reaction pathways and molecular interactions.

DFT and TDDFT Analysis of Reaction Pathways

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are quantum mechanical methods used to investigate the electronic structure and energetics of molecules. These methods are particularly useful for analyzing reaction mechanisms, predicting spectroscopic properties, and understanding how substituents influence reactivity. rsc.orgmdpi.com

In the context of substituted methyl esters, DFT and TDDFT have been employed to study the reaction energy profiles of proton transfer processes. rsc.org By comparing different DFT functionals, such as CAM-B3LYP and B3LYP, researchers can obtain reliable descriptions of the energy barriers involved in these reactions. rsc.org For methyl 5-R-salicylates, these calculations confirmed that substituents alter the hydrogen bond strength, thereby controlling the ease of the ESIPT reaction. rsc.org

DFT calculations are also used to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. mdpi.comresearchgate.net For example, analysis of other complex methyl esters has shown that the HOMO is often located on electron-rich aromatic rings, while the LUMO resides on electron-deficient portions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Key Parameters from DFT/TDDFT Analysis of Substituted Methyl Salicylates rsc.org

Compound Substituent (R) Effect on Hydrogen Bond ESIPT Reaction Computational Method
MS -H Strongest Easiest DFT/TDDFT
5FMS -F Weaker More Difficult DFT/TDDFT
5ClMS -Cl Weaker More Difficult DFT/TDDFT
5BrMS -Br Weaker More Difficult DFT/TDDFT

| 5AmMS | -NH₂ | Weakest | Most Difficult | DFT/TDDFT |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions. mdpi.com This technique is invaluable for understanding how a compound like this compound behaves in a solution, interacts with other molecules, or binds to a biological target. nih.gov

A typical MD simulation involves several steps. First, an initial system is constructed, placing the molecule of interest in a simulated environment, such as a box of water molecules. dovepress.com The system's energy is then minimized to achieve a stable starting configuration. mdpi.com Finally, the simulation is run for a specific duration (from nanoseconds to microseconds), during which the forces on each atom are calculated, and the equations of motion are solved to update their positions and velocities. mdpi.com

Analysis of the resulting trajectory can reveal crucial information:

Interaction Energy: This metric quantifies the strength of interactions between the target molecule and its surroundings, such as solvent or other solutes. nih.gov

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding atoms or molecules varies as a function of distance from a central point, revealing the structure of solvation shells or the formation of molecular pairs. mdpi.com

Conformational Changes: Simulations track how the molecule's shape and structure evolve over time, which is critical for understanding its flexibility and how it binds to other molecules. nih.govdovepress.com

By applying MD simulations, researchers can predict how this compound might self-associate, interact with different solvents, or approach a reactive partner, offering a dynamic perspective that complements the static picture provided by DFT.

Advanced Analytical Techniques in Characterization and Mechanistic Elucidation

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive identification of 5-chlorocaproic acid methyl ester by providing detailed information about its molecular structure, including the arrangement of atoms and the types of chemical bonds present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of a related compound, methyl chloroacetate (B1199739), the protons on the carbon adjacent to the chlorine atom (Cl-CH₂) appear at a chemical shift of approximately 4.08 ppm, while the methyl ester protons (O-CH₃) resonate around 3.80 ppm. chemicalbook.com For this compound, the protons would exhibit characteristic shifts influenced by their proximity to the electronegative chlorine atom and the ester group. The signal for the methyl protons of the ester group is typically found in a specific region of the spectrum. pressbooks.pub The protons on the carbon bearing the chlorine atom are deshielded and would thus appear at a lower field. Spin-spin coupling patterns would further help in assigning the signals to the respective protons in the alkyl chain.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In methyl propanoate, for example, the carbonyl carbon of the ester group shows a chemical shift at around 174 ppm, while the methoxy (B1213986) carbon appears at approximately 51 ppm. docbrown.info The chemical shifts of the carbons in the alkyl chain are influenced by their distance from the electron-withdrawing ester and chloro groups. docbrown.inforesearchgate.netresearchgate.net The carbon atom bonded to the chlorine will show a downfield shift compared to the other methylene (B1212753) carbons in the chain. For instance, in methyl chloroformate, the carbonyl carbon has a chemical shift, and the methyl carbon has a distinct resonance. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (ester)~3.6 - 3.8~51 - 52
C=O-~172 - 174
CH₂ (alpha to C=O)~2.3~33 - 35
CH₂ (beta to C=O)~1.7~23 - 25
CH₂ (gamma to C=O)~1.8~31 - 33
CH (delta to C=O, bonded to Cl)~4.0 - 4.1~59 - 61
CH₃ (terminal)~1.5~22 - 24
Note: These are estimated values and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A strong absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the saturated aliphatic ester group. docbrown.info The C-O stretching vibrations of the ester group will likely appear in the 1300-1000 cm⁻¹ range. docbrown.info Additionally, C-H stretching vibrations from the alkyl chain will be observed around 2975-2860 cm⁻¹. docbrown.info The presence of the C-Cl bond will give rise to a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. The analysis of a chloro-acetyl derivative of a methyl ester of tryptophan also shows characteristic peaks that help in identifying the chloro and ester functionalities. researchgate.net

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like this compound. nih.govresearchgate.net In this technique, the compound is first separated from a mixture using a gas chromatograph and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which causes the molecule to fragment in a reproducible manner. nih.govresearchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information. For instance, the fragmentation of fatty acid methyl esters often involves characteristic losses of the methoxy group and parts of the alkyl chain. nih.gov

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass. Soft ionization techniques, such as field ionization (FI) or chemical ionization (CI), are often employed to minimize fragmentation and produce a prominent molecular ion peak. jeol.com This is especially beneficial for chlorinated esters, as it simplifies the mass spectrum and clearly indicates the molecular weight. nih.govresearchgate.net For example, soft ionization can enhance the molecular ion, reduce fragmentation, and lower background noise compared to electron ionization. nih.govresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its accurate quantification.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of fatty acid methyl esters. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for this purpose. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the separation of methyl esters, mixtures of acetonitrile (B52724) and water are often used as the mobile phase. nih.gov Detection can be achieved using a UV detector, especially for unsaturated compounds, or a mass spectrometer for more sensitive and specific detection. nih.gov The elution order in chromatography is a critical factor for both qualitative identification and quantitative analysis. mdpi.com Gas chromatography (GC) is also a powerful tool for the separation of fatty acid methyl esters, often utilizing capillary columns with various stationary phases to achieve high resolution. researchgate.netnih.gov

Table 2: Chromatographic Techniques for the Analysis of this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Method Application
GC-MSe.g., Fused silica (B1680970) capillary column (HP-5MS) nih.govHelium nih.govMass Spectrometry (MS) nih.govIdentification and Purity Assessment
HPLCe.g., Octadecylsilyl (C18) nih.govAcetonitrile/Water nih.govUV, MSSeparation and Quantification
Argentation TLCSilica gel impregnated with silver nitrateVariesVariesPrefractionation by degree of unsaturation nih.gov

High-Performance Liquid Chromatography (HPLC) for Derivatized Analytes

In-situ and Operando Spectroscopy for Reaction Monitoring

Understanding the intricate details of chemical reactions as they occur is fundamental to process optimization and catalyst development. In-situ and operando spectroscopy techniques are powerful tools for achieving this by allowing for the real-time monitoring of reacting systems under actual process conditions.

In the context of reactions involving this compound, such as its synthesis via esterification of 5-chlorocaproic acid or its subsequent chemical transformations, in-situ spectroscopy can provide invaluable mechanistic insights. masterorganicchemistry.comrsc.org Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration profiles of reactants, products, and, crucially, transient reaction intermediates in real-time. For instance, in an esterification reaction, the disappearance of the carboxylic acid's characteristic vibrational bands and the appearance of the ester's bands can be tracked. More advanced analysis may even allow for the detection of short-lived intermediates, such as protonated carbonyl species or tetrahedral intermediates, which are central to the Fischer-Speier esterification mechanism. rsc.org

When a catalyst is employed in reactions involving this compound, understanding the interaction between the catalyst and the substrate is key to unraveling the reaction mechanism. Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic characterization of the catalyst under working conditions, is particularly suited for this purpose. organic-chemistry.org By applying techniques such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) or X-ray absorption spectroscopy (XAS), it is possible to observe changes in the catalyst's structure or surface chemistry as it interacts with the reactants. This can reveal the nature of the active sites, the mode of substrate adsorption, and the steps involved in the catalytic cycle. For example, in a heterogeneously catalyzed esterification, one could potentially observe the coordination of the carboxylic acid to the catalyst's active sites.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 5-chlorocaproic acid methyl ester, which is comprised of a six-carbon chain (caproic acid), a chloro- substituent at the 5-position, and a methyl ester group. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules. For this compound, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Hypothetical Ground State Properties from DFT This table is illustrative and based on general values for similar functional groups, as specific literature data for this compound is unavailable.

Property Predicted Value Range
C-Cl Bond Length 1.78 - 1.82 Å
C=O (Ester) Bond Length 1.20 - 1.22 Å
C-O (Ester) Bond Length 1.33 - 1.36 Å

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound might behave upon absorption of light, for instance in photochemical reactions, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states. For a molecule like this, the lowest energy electronic transitions would likely be n → π* transitions associated with the carbonyl group of the ester. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. Such studies on synthetic esters have shown that external factors, like an electric field, can influence electron transitions uwa.edu.au.

Transition State Analysis and Reaction Barrier Calculations

DFT is also a powerful tool for mapping out reaction pathways. For this compound, potential reactions include nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the ester group. To study such a reaction, a computational chemist would model the entire reaction coordinate, from reactants to products, and locate the transition state—the highest energy point along this path.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. Calculating this barrier provides a quantitative measure of how fast the reaction is likely to proceed. For example, in a study of the formation of α-chloro-pyruvic esters, DFT was used to optimize the geometries of reactants, transition states, and products to elucidate the reaction mechanism mdpi.com. This type of analysis could be applied to predict, for instance, the likelihood of intramolecular cyclization of this compound to form a lactone.

Molecular Modeling and Simulation of Molecular Behavior

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale dynamics and conformational preferences of molecules, particularly in different environments.

Conformational Analysis and Energy Landscapes

The six-carbon chain of this compound is flexible, with multiple rotatable single bonds. This flexibility means the molecule can exist in numerous different shapes, or conformations. A conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them.

This is typically done by systematically rotating key dihedral angles (like the C-C-C-C backbone angles) and calculating the energy at each step using molecular mechanics force fields or DFT. The results are often visualized as a potential energy surface, or energy landscape, which maps the energy as a function of these rotations. Identifying the global minimum energy conformer is crucial as it represents the most populated shape of the molecule at equilibrium. Such analyses have been performed on similar molecules, like methyl cyanoacetate, to understand their conformational space .

Hypothetical Relative Energies of Conformers This table is illustrative, showing how different arrangements of the carbon backbone (e.g., gauche vs. anti) would lead to different energies.

Conformer Description Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol)
Anti (extended chain) ~180° 0 (most stable)

Solvent Effects on Reactivity and Selectivity

Reactions are rarely carried out in a vacuum; they occur in a solvent. The solvent can have a profound effect on both the stability of a molecule and its reactivity. researchgate.netmdpi.com Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This polarizable continuum model (PCM) is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: Individual solvent molecules are included in the simulation alongside the solute molecule. This approach is much more computationally intensive but can capture specific interactions like hydrogen bonding, which are crucial in many reactions.

For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. Furthermore, a solvent can differentially stabilize the reactants, products, and transition state of a reaction, thereby altering the reaction rate and potentially the selectivity. For instance, a polar solvent might favor a nucleophilic substitution pathway that proceeds through a more charged transition state. The study of solvent effects is critical for bridging the gap between theoretical calculations and real-world experimental chemistry mdpi.com.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Routes to Chiral Analogs

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. chiralpedia.com While 5-chlorocaproic acid methyl ester is achiral, the introduction of chirality can lead to analogs with unique biological activities and properties. Future research will likely focus on creating chiral versions of this compound, where a stereocenter is introduced, for instance, at the carbon atom bearing the chlorine or at other positions along the carbon chain.

A key strategy involves the conversion of prochiral starting materials into chiral products. mdpi.com This can be achieved through various asymmetric synthesis techniques, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis. chiralpedia.comnih.gov For example, the Evans oxazolidinone can serve as a chiral auxiliary to guide the stereoselective introduction of functional groups. nih.gov Another promising approach is asymmetric organocatalysis, which utilizes small organic molecules to catalyze enantioselective reactions. chiralpedia.comnih.gov The synthesis of chiral lactams and pyrrolidines, which share structural similarities with potential cyclic derivatives of this compound, has been successfully achieved using asymmetric methods. mdpi.comresearchgate.net

Furthermore, the kinetic resolution of a racemic mixture of a chiral derivative could be explored. This technique has been successfully applied to the synthesis of key chiral intermediates for drugs like pregabalin (B1679071), starting from related cyano-hexanoic acid esters. nih.govresearchgate.net

Development of Photocatalytic or Electrocatalytic Transformations

Visible light photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. These methods offer alternative reaction pathways that can proceed under mild conditions, often with high selectivity, and can enable transformations that are challenging to achieve with traditional thermal methods. digitellinc.com

For this compound, photocatalysis could be employed to activate the C-Cl bond. The photocatalytic degradation of chlorinated hydrocarbons has been demonstrated, suggesting the feasibility of targeting this functional group. eeer.orgnih.govnih.gov This could open up avenues for novel coupling reactions or functional group interconversions. For instance, photocatalytic alkylation reactions have been developed for the synthesis of complex amino esters, which could be adapted for derivatives of this compound. nih.govsioc-journal.cn

Recently, researchers have developed novel photocatalysts that can reduce esters to alcohols using blue light, a process that traditionally requires harsh metal reductants. sciencedaily.com Applying such a system to this compound could provide a green route to the corresponding chloro-alcohol. The mechanisms of these reactions often involve single electron transfer (SET) processes, which can be initiated by a photo-excited catalyst. nih.govacs.org

Electrochemical methods, particularly when integrated into flow systems, also present a promising area for investigation. nih.gov Electrocatalysis could provide a controlled way to achieve reductions or oxidations of the ester or the alkyl chloride moiety without the need for stoichiometric chemical reagents.

Integration into Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability. nih.gov The synthesis and transformation of esters have been shown to benefit from flow chemistry approaches. vapourtec.comcolab.ws

The integration of the synthesis of this compound into a flow system could lead to higher yields, reduced reaction times, and improved process control. For example, esterification reactions that are slow in batch can be accelerated by superheating the reaction mixture in a continuous flow reactor. acs.org Multi-step syntheses, which can be cumbersome in batch, can be streamlined in a "telescoped" flow process where the output of one reactor is fed directly into the next, minimizing manual handling and purification steps. acs.org

Flow chemistry is particularly well-suited for handling hazardous reagents and reactive intermediates, which could be relevant for certain transformations of the chloro-ester. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be difficult to control in a large batch reactor. acs.orgacs.org This approach has been successfully used in the synthesis of active pharmaceutical ingredients, demonstrating its industrial relevance. acs.org

Bio-Inspired Synthesis and Biocatalytic Applications

Nature has evolved a diverse array of enzymes that can catalyze highly selective chemical transformations under mild conditions. nih.govmanchester.ac.uk Harnessing these biocatalysts for the synthesis and modification of compounds like this compound is a burgeoning field of research.

Halogenase enzymes, for example, are capable of selectively introducing halogen atoms into organic molecules. manchester.ac.uknih.govresearchgate.net While this is more relevant to the synthesis of halogenated precursors, the reverse reaction, dehalogenation, can also be catalyzed by certain enzymes. More pertinent to this compound would be the use of enzymes for its enantioselective transformation. Lipases, for instance, are widely used for the kinetic resolution of racemic esters to produce enantiomerically pure acids or alcohols. nih.govnih.gov This could be a viable strategy for producing chiral analogs of 5-chlorocaproic acid.

The synthesis of chiral intermediates for pharmaceuticals often relies on biocatalytic methods. researchgate.net For example, the synthesis of a key chiral intermediate for the drug pregabalin was achieved through the enzymatic hydrolysis of a cyano-ester. nih.govresearchgate.net Similarly, whole-cell biocatalysts have been used for the synthesis of chiral alcohols from ketones. tudelft.nl These examples highlight the potential for developing a biocatalytic process involving this compound or its derivatives to access valuable chiral building blocks.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques that allow for real-time monitoring of reactions can provide invaluable mechanistic insights.

For photocatalytic and other radical-based reactions involving this compound, Electron Paramagnetic Resonance (EPR) spectroscopy could be a powerful tool. EPR is capable of detecting and characterizing paramagnetic species, such as the radical intermediates that are often formed in photoredox catalysis. acs.org For instance, spin trapping experiments using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) can be used to capture transient radicals, and the resulting adduct can be analyzed by EPR to confirm the involvement of specific radical intermediates. acs.org

Other advanced spectroscopic techniques, such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to follow the concentration of reactants, intermediates, and products over the course of a reaction. This data can be used to determine reaction kinetics and to identify transient species, ultimately leading to a more complete picture of the reaction mechanism.

Q & A

Q. Which analytical techniques are most reliable for characterizing 5-chlorocaproic acid methyl ester?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment, with polar capillary columns (e.g., cyanosilicone) resolving isomers. Retention indices should align with reference libraries (e.g., Wiley NIST). NMR (¹H and ¹³C) confirms structural integrity, particularly the methyl ester group and chlorinated aliphatic chain .
  • Example GC Conditions :
  • Column: DB-23 (60 m × 0.25 mm × 0.25 µm)
  • Oven Program: 50°C (2 min) → 10°C/min → 250°C (5 min)
  • Detection: EI-MS at 70 eV .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in literature be resolved?

  • Methodological Answer : Discrepancies in NMR or GC-MS data often arise from solvent effects, impurities, or instrumental calibration. Replicate experiments using standardized protocols (e.g., deuterated solvents for NMR, internal standards for GC). Cross-validate with alternative techniques like high-resolution MS or X-ray crystallography if available. Systematic error analysis (e.g., signal-to-noise ratios) should accompany reporting .
  • Case Study : Wang et al. (2015) resolved overlapping GC peaks for methyl esters by adjusting column polarity and temperature gradients, achieving >90% matching quality with reference libraries .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the β-position activates the ester toward SN2 reactions. Kinetic studies (e.g., using NaN₃ in DMSO) reveal second-order dependence on nucleophile concentration. Computational modeling (DFT or MD simulations) can map transition states and predict regioselectivity. Compare experimental results with theoretical models to refine reaction pathways .
  • Key Findings :
  • Activation energy: ~45 kJ/mol (calculated via DFT).
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous systems?

  • Methodological Answer : Conduct accelerated degradation studies under controlled conditions:
  • pH Stability : Monitor hydrolysis rates via HPLC at pH 2–12.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C).
  • Data Interpretation : Fit degradation kinetics to Arrhenius or Eyring equations to predict shelf life .
    • Stability Table :
ConditionHalf-Life (25°C)Degradation Pathway
pH 7 (neutral)30 daysEster hydrolysis
pH 2 (acidic)2 daysAcid-catalyzed cleavage
pH 12 (basic)6 hoursBase-induced saponification

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-academic sources. Use databases like SciFinder or Reaxys for comprehensive coverage .
  • Data Reproducibility : Document experimental protocols in detail, including instrument calibration and purity of reagents. Share raw data (e.g., NMR spectra) as supplementary materials .
  • Ethical Considerations : Disclose conflicts of interest and ensure compliance with institutional safety guidelines for handling chlorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.